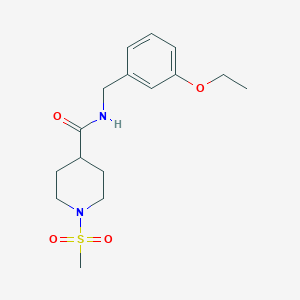
N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide is a complex organic compound with the molecular formula C26H26N2O3. This compound is characterized by its unique structure, which includes a quinoline ring system, an acetyl group, and a methoxyphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product. Industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst, while reduction reactions may be carried out at room temperature under an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives with fewer double bonds .
科学研究应用
N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
相似化合物的比较
Similar Compounds
Similar compounds to N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide include:
- N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-2-(4-fluorophenyl)-N-phenylacetamide
- N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenyl-2-thiophenecarboxamide
Uniqueness
What sets N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide apart from similar compounds is its specific combination of functional groups and its unique structural features. These characteristics contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .
属性
分子式 |
C26H26N2O3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
N-(1-acetyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-3-methoxy-N-phenylbenzamide |
InChI |
InChI=1S/C26H26N2O3/c1-18-16-25(23-14-7-8-15-24(23)27(18)19(2)29)28(21-11-5-4-6-12-21)26(30)20-10-9-13-22(17-20)31-3/h4-15,17-18,25H,16H2,1-3H3 |
InChI 键 |
HXHUJYWBFHSGAR-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C)N(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[(2-iodophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B14950940.png)
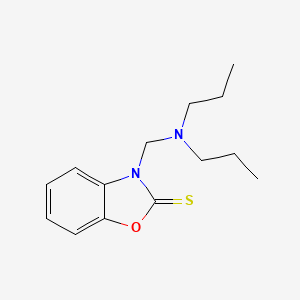
![6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline](/img/structure/B14950974.png)
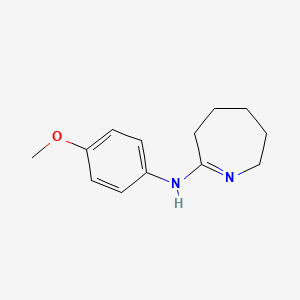
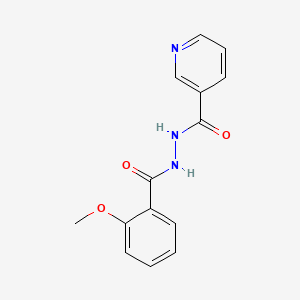
![N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide](/img/structure/B14950985.png)
![N-[4-(3-methylpiperidin-1-yl)benzyl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B14950988.png)
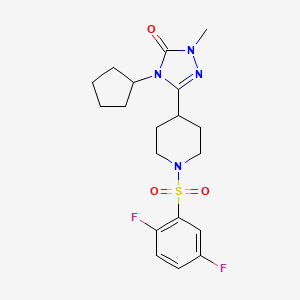
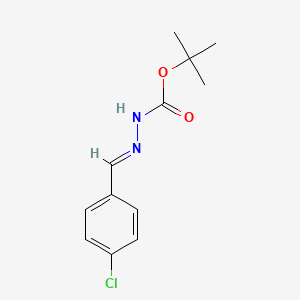
![ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate](/img/structure/B14951022.png)
![20-thia-2,4,5,7,9,10-hexazapentacyclo[10.8.0.02,6.07,11.013,19]icosa-1(12),3,5,8,10,13(19)-hexaene](/img/structure/B14951025.png)
![(2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B14951030.png)
![[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate](/img/structure/B14951036.png)
